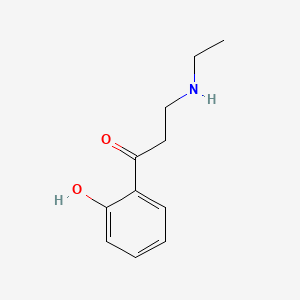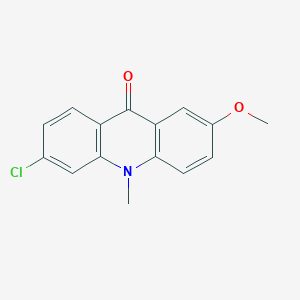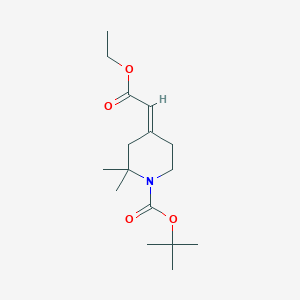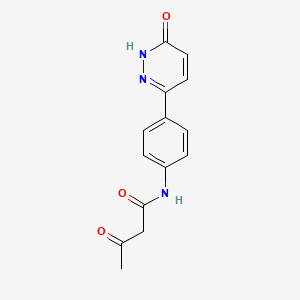![molecular formula C12H9BrClN3O2 B12934478 2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide CAS No. 143246-27-9](/img/structure/B12934478.png)
2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(4-chloro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-chloro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Bromination and chlorination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-(4-chloro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states and functionalized imidazoles .
Aplicaciones Científicas De Investigación
2-Bromo-N-(4-chloro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-(4-chloro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity and leading to various biological effects . The compound may also interact with cellular receptors and signaling pathways, influencing cellular processes such as proliferation, apoptosis, and immune response .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(4-bromo-2-(1H-imidazole-4-carbonyl)phenyl)acetamide: Similar structure with chlorine and bromine atoms interchanged.
2-Bromo-N-(4-fluoro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide: Fluorine atom replacing the chlorine atom.
2-Bromo-N-(4-methyl-2-(1H-imidazole-4-carbonyl)phenyl)acetamide: Methyl group replacing the chlorine atom.
Uniqueness
2-Bromo-N-(4-chloro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms in the phenyl ring, along with the imidazole and acetamide groups, provides a distinct chemical profile that can be exploited for various applications .
Propiedades
Número CAS |
143246-27-9 |
|---|---|
Fórmula molecular |
C12H9BrClN3O2 |
Peso molecular |
342.57 g/mol |
Nombre IUPAC |
2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C12H9BrClN3O2/c13-4-11(18)17-9-2-1-7(14)3-8(9)12(19)10-5-15-6-16-10/h1-3,5-6H,4H2,(H,15,16)(H,17,18) |
Clave InChI |
OFLLPELZVZJCKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)C2=CN=CN2)NC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12934399.png)
![4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12934402.png)
![rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid](/img/structure/B12934403.png)

![3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine](/img/structure/B12934411.png)
![8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B12934421.png)


![4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B12934437.png)

![Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12934466.png)
![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)


